4,5-Nonanediamine
Description
4,5-Nonanediamine (CAS No. 115964-47-1) is a mid-chain aliphatic diamine with amino groups positioned at the 4th and 5th carbon atoms of a nine-carbon backbone. This structural configuration distinguishes it from other nonanediamine isomers, such as the more widely studied 1,9-nonanediamine (CAS No. 646-24-2), which has terminal amino groups. However, its synthesis and isolation are challenging compared to linear diamines, as evidenced by difficulties in crystallizing similar mid-chain diamines like 1,9-nonanediamine under standard conditions .
Properties
CAS No. |
115964-47-1 |
|---|---|
Molecular Formula |
C9H22N2 |
Molecular Weight |
158.28 g/mol |
IUPAC Name |
nonane-4,5-diamine |
InChI |
InChI=1S/C9H22N2/c1-3-5-7-9(11)8(10)6-4-2/h8-9H,3-7,10-11H2,1-2H3 |
InChI Key |
RHCFSUQTTLNNOH-UHFFFAOYSA-N |
SMILES |
CCCCC(C(CCC)N)N |
Canonical SMILES |
CCCCC(C(CCC)N)N |
Synonyms |
4,5-Nonanediamine |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Diamines
1,9-Nonanediamine
- Structure: Linear diamine with terminal amino groups.
- Synthesis: Prepared via reductive amination of 1,9-nonanedial, often using Raney nickel catalysts .
- Applications: Key monomer for heat-resistant polyamide PA9T, valued for its thermal stability and mechanical strength in electronics . Used in pharmaceutical intermediates, e.g., N,N'-bis(7-chloro-4-quinazolinyl)-1,9-nonanediamine, an antimalarial compound .
- Properties :
Its synthesis is less straightforward, as isolation of mid-chain diamine crystals is notoriously difficult .
1,6-Hexanediamine
- Structure: Shorter linear diamine (6 carbons, terminal amino groups).
- Applications :
- Ubiquitous in nylon-6,6 production.
- Used in crosslinking agents and epoxy resins.
- Properties :
Contrast: 4,5-Nonanediamine’s longer chain may enhance hydrophobicity and reduce moisture absorption in polymers compared to 1,6-hexanediamine. However, its asymmetric structure could complicate polymerization kinetics.
Cyclohexanediamines (e.g., cis-1,2-Cyclohexanediamine)
- Structure : Cyclic diamines with rigid backbones.
- Applications :
- Properties :
- Higher rigidity and stereochemical versatility than aliphatic diamines.
Contrast: this compound lacks stereochemical complexity but offers greater conformational flexibility, making it more suitable for flexible polymer backbones or supramolecular systems requiring adaptability.
Key Research Findings and Data
Table 1: Comparative Properties of Selected Diamines
| Property | This compound | 1,9-Nonanediamine | 1,6-Hexanediamine | cis-1,2-Cyclohexanediamine |
|---|---|---|---|---|
| Chain Length | 9 carbons (mid-chain) | 9 carbons (linear) | 6 carbons (linear) | Cyclic (6 carbons) |
| Melting Point | Not reported | ~300°C (PA9T polymer) | ~265°C (nylon-6,6) | 38–42°C (pure compound) |
| Polymer Applications | Hypothetical flexible polymers | PA9T (electronics) | Nylon-6,6 (textiles) | Specialty resins |
| Pharmaceutical Use | Limited data | Antimalarial intermediates | Rare | Chiral catalysts |
| Synthetic Challenges | Crystallization issues | Scalable production | Well-established | Stereochemical control |
Key Observations:
- Synthetic Accessibility: 1,9-Nonanediamine is commercially produced and widely utilized, whereas this compound remains understudied due to isolation challenges .
- Thermal Performance: Linear diamines (1,9-nonanediamine, 1,6-hexanediamine) excel in high-melting polymers, while this compound’s properties are theorized to favor less rigid materials.
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